molecular formula C16H24N2O3S2 B4120339 Methyl 4-ethyl-5-methyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate

Methyl 4-ethyl-5-methyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate

Cat. No.: B4120339
M. Wt: 356.5 g/mol
InChI Key: JEIGLUDPIDMVLU-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-5-methyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the ester group: This step involves esterification reactions, often using reagents like methanol and acid catalysts.

    Attachment of the tetrahydrofuran ring: This can be done through nucleophilic substitution reactions, where the tetrahydrofuran ring is introduced to the thiophene core.

    Formation of the carbonothioyl group: This involves the reaction of the intermediate with carbon disulfide and an amine to form the desired carbonothioyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-5-methyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-[1-(oxolan-2-yl)ethylcarbamothioylamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-5-11-10(3)23-14(13(11)15(19)20-4)18-16(22)17-9(2)12-7-6-8-21-12/h9,12H,5-8H2,1-4H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIGLUDPIDMVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=S)NC(C)C2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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